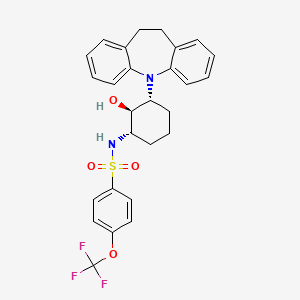
SMAP-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SMAP-2は、DT-1154としても知られており、経口で生物学的に利用可能なタンパク質ホスファターゼ2A(PP2A)の活性化剤です。この化合物は、PP2AのAαスキャフォールドサブユニットに結合し、PP2Aの立体構造変化を促進します。 This compoundは、KRAS変異型肺がんの増殖を抑制する可能性を示しています .
準備方法
合成経路と反応条件: SMAP-2の合成には、2mgの化合物を50μLのジメチルスルホキシド(DMSO)に溶解して母液を調製し、母液濃度を40mg/mLにする方法が含まれています . This compoundの様々な製剤における溶解度には、10% DMSO、40% ポリエチレングリコール300(PEG300)、5% Tween80、および45% 生理食塩水混合物における7.5 mg/mLが含まれます .
工業生産方法: this compoundの工業生産方法は、広く文書化されていません。 この化合物は、様々な量で研究目的で入手可能であり、制御された実験室条件下で合成および精製されていることを示しています .
化学反応の分析
反応の種類: SMAP-2は、酸化、還元、置換などの様々な化学反応を起こします。 この化合物の安定性と溶解性は、特に溶液中でのこれらの反応の影響を受けます .
一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、DMSO、PEG300、およびTween80が含まれます。 これらの反応の条件には、通常、化合物の安定性を維持するために、制御された温度と溶媒環境が含まれます .
生成される主要な生成物: this compoundを含む反応から生成される主要な生成物は、明示的に文書化されていません。 この化合物がPP2Aと相互作用することから、ホスファターゼの活性化の結果として脱リン酸化されたタンパク質を生成する可能性が示唆されています .
科学的研究の応用
SMAP-2は、特に化学、生物学、医学、および産業の分野で、幅広い科学研究における応用があります。化学では、タンパク質ホスファターゼ活性化を研究するための研究ツールとして使用されます。 生物学と医学では、this compoundは、KRAS変異型肺がんの増殖を抑制し、膵管腺癌細胞株における細胞生存率を低下させる可能性を示しています . さらに、動物モデルにおける腹大動脈瘤および大動脈拡張に対する効果についても研究されています .
作用機序
SMAP-2は、PP2AのAαスキャフォールドサブユニットに結合して、PP2Aの立体構造変化を促進することで、その効果を発揮します。PP2Aのこの活性化は、様々なタンパク質の脱リン酸化につながり、複数の癌遺伝子シグナル伝達経路を阻害します。 特に、this compoundは、細胞生存率とクローン形成能を低下させ、アポトーシスを誘導し、去勢抵抗性前立腺癌におけるアンドロゲン受容体を不安定化することが示されています .
類似の化合物との比較
This compoundは、PP2Aを活性化し、KRAS変異型肺がんの増殖を抑制する能力においてユニークです。類似の化合物には、DT-1154などの他のPP2Aの低分子活性化剤が含まれます。 This compoundは、経口バイオアベイラビリティと強力な抗癌活性によって際立っています .
類似の化合物のリスト:- DT-1154
- CX08005(タンパク質チロシンホスファターゼ1B阻害剤)
- PTP1B-IN-22(タンパク質チロシンホスファターゼ1B阻害剤)
- h-NTPDase8-IN-1(アミノスルホニルベンゾアミド阻害剤)
- マナグリナートジアラネチル(フルクトース1,6-ビスホスファターゼ阻害剤)
- (-)-p-ブロモテトラミソールオキサレート(アルカリホスファターゼ阻害剤)
- スラミンナトリウム塩(潜在的な抗腫瘍活性を有するポリスルホン化ナフチル尿素)
類似化合物との比較
SMAP-2 is unique in its ability to activate PP2A and inhibit the growth of KRAS-mutant lung cancers. Similar compounds include other small-molecule activators of PP2A, such as DT-1154. this compound stands out due to its oral bioavailability and potent anticancer activity .
List of Similar Compounds:- DT-1154
- CX08005 (protein tyrosine phosphatase 1B inhibitor)
- PTP1B-IN-22 (protein tyrosine phosphatase 1B inhibitor)
- h-NTPDase8-IN-1 (aminosulfonylbenzamide inhibitor)
- Managlinat dialanetil (fructose 1,6-bisphosphatase inhibitor)
- (-)-p-Bromotetramisole Oxalate (alkaline phosphatase inhibitor)
- Suramin Sodium Salt (polysulphonated naphthylurea with potential antineoplastic activity)
生物活性
SMAP-2, or Small Acidic Protein 2, is a member of the SMAP gene family that plays a crucial role in various biological processes, particularly in vesicle trafficking and cellular signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in disease contexts.
This compound functions primarily as an Arf GTPase-activating protein (GAP) . It modulates clathrin-coated vesicle formation and is involved in the endocytosis process. This compound exhibits GAP activity for both Arf1 and Arf6, but it preferentially regulates Arf1 in vivo. This regulation is critical for maintaining normal cellular trafficking and signaling pathways.
Key Mechanisms:
- Clathrin Interaction : this compound interacts with clathrin heavy chain (CHC) and the clathrin assembly protein CALM, facilitating clathrin-dependent endocytosis .
- Vesicle Trafficking : It plays a significant role in the early endosome-to-TGN (trans-Golgi network) pathway, essential for proper protein sorting and transport within cells .
- Cellular Response to Hormones : In Arabidopsis thaliana, this compound mediates responses to auxins like 2,4-D, indicating its role in plant growth regulation .
In Vitro Studies
Research has shown that this compound can influence cellular viability and apoptosis. For instance, studies on prostate cancer cell lines demonstrated that treatment with compounds activating PP2A (Protein Phosphatase 2A), including SMAPs, resulted in significant decreases in cell viability and increased apoptosis rates .
In Vivo Studies
In murine xenograft models of castration-resistant prostate cancer (CRPC), this compound exhibited efficacy comparable to enzalutamide, a standard treatment for CRPC. The compound's ability to induce AR (androgen receptor) degradation highlights its potential therapeutic applications .
Data Table: Summary of Biological Activities
Case Studies
- Prostate Cancer Treatment :
- Plant Growth Regulation :
特性
IUPAC Name |
N-[(1S,2S,3R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVKTCLBCCAFIS-HDYLNDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














